molecular formula C56H62Cl4N8 B12439196 4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride

4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride

Cat. No.: B12439196
M. Wt: 988.9 g/mol
InChI Key: YBIYVHKBSJIJPU-UHFFFAOYSA-J
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Description

4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride is a complex organic compound belonging to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride typically involves the following steps:

    Formation of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and aldehyde derivatives under acidic conditions.

    Functionalization: The porphyrin core is then functionalized with N,N,N-trimethylanilinium groups through nucleophilic substitution reactions.

    Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized porphyrin derivatives.

    Reduction: Reduction reactions can convert the compound into reduced porphyrin species.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the porphyrin core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions and as a building block for the synthesis of complex molecules.

    Biology: Employed in the study of biological systems, particularly in understanding the role of porphyrins in cellular processes.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment and as a diagnostic tool in medical imaging.

    Industry: Utilized in the development of advanced materials, such as sensors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride involves its interaction with various molecular targets and pathways. The compound can bind to metal ions, facilitating electron transfer processes. This property is crucial in its role as a catalyst and in photodynamic therapy, where it generates reactive oxygen species to induce cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride stands out due to its specific functional groups, which enhance its solubility and reactivity. These properties make it particularly suitable for applications in photodynamic therapy and as a catalyst in organic synthesis.

Properties

Molecular Formula

C56H62Cl4N8

Molecular Weight

988.9 g/mol

IUPAC Name

trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium;tetrachloride

InChI

InChI=1S/C56H62N8.4ClH/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;;;;/h13-36,57-58H,1-12H3;4*1H/q+4;;;;/p-4

InChI Key

YBIYVHKBSJIJPU-UHFFFAOYSA-J

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C9=CC=C(C=C9)[N+](C)(C)C)N3.[Cl-].[Cl-].[Cl-].[Cl-]

Origin of Product

United States

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